
3,5-Dimethylbenzyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzyl bromide can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by the bromination of 3,5-dimethylbenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) . This method allows for large-scale production with high yields.
Chemical Reactions Analysis
Key Chemical Reactions
Due to the presence of a bromine atom, 3,5-Dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating various chemical transformations.
2.1. Nucleophilic Substitution
- Reaction Type: SN1 or SN2 reactions
- Common Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and amines (RNH2)
- Major Products: Substituted benzyl derivatives, depending on the nucleophile used
2.2. Oxidation
- Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Major Product: 3,5-dimethylbenzoic acid
2.3. Reduction
- Reducing Agents: Lithium aluminum hydride (LiAlH4)
- Major Product: 3,5-dimethylbenzyl alcohol
Reaction with Sodium Azide
This compound reacts with sodium azide (NaN3) to produce 3,5-dimethylbenzylazide .
Preparation of 3,5-Dimethylbenzoyl Chloride
3,5-Dimethylbenzoyl chloride can be prepared from 3,5-dimethylbenzoic acid through a staged reaction with thionyl chloride :
- Insulation Reaction: React for 1 hour at a temperature below 35°C .
- Heating Reaction: Heat to 45°C over 0.5 hours (heating rate of 0.5°C per minute), then heat to 50°C over 0.5 hours (heating rate of 1°C per minute) .
- Refluxing Reaction: Heat and reflux for 2 to 3 hours .
The molar ratio of 3,5-dimethylbenzoic acid to thionyl chloride is typically 1:2-3 .
Benzylic Bromination Reactions
This compound can be used in benzylic bromination reactions, where the benzylic C-H bonds are broken by bromine radicals . These reactions can be initiated by heat or light, which causes homolytic dissociation of Br-Br .
Usage as a Benzylating Agent
This compound acts as an alkylating agent, modifying the structure of other molecules at the molecular and cellular levels. For example, it can be used to synthesize 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives .
Scientific Research Applications
Organic Synthesis
3,5-Dimethylbenzyl bromide is primarily used as a reagent in organic synthesis. It acts as an electrophile in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds. For instance:
- Synthesis of Isoxazoles : It has been utilized in the synthesis of isoxazole derivatives through palladium-catalyzed cross-coupling reactions. The introduction of the 3,5-dimethylbenzyl group enhances the reactivity and selectivity of the resulting compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of various bioactive compounds. Its derivatives have shown potential in targeting specific biological pathways:
- Bromodomain Inhibitors : The compound has been explored for its ability to act as a bioisostere for acetyl-lysine, a key player in epigenetic regulation. Compounds derived from this compound have been developed as inhibitors of bromodomains, which are implicated in cancer and inflammatory diseases .
Material Science
The compound is also employed in material science for the synthesis of polymers and other materials:
- Polymerization Reactions : It can be used to modify polymer chains or as an initiator in radical polymerization processes. The presence of the bromine atom allows for further functionalization and cross-linking reactions .
Case Study 1: Synthesis of Isoxazole Derivatives
A study demonstrated the successful use of this compound in synthesizing various isoxazole derivatives through C–H activation methods. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in generating complex molecular architectures .
Case Study 2: Development of Bromodomain Inhibitors
Research focused on optimizing derivatives of 3,5-dimethylisoxazole highlighted the role of this compound as a critical building block. The synthesized compounds exhibited significant inhibitory activity against specific bromodomains involved in gene regulation, indicating potential therapeutic applications .
Summary Table of Applications
Application Area | Description | Example Use |
---|---|---|
Organic Synthesis | Electrophile in nucleophilic substitution | Synthesis of isoxazoles |
Medicinal Chemistry | Precursor for bioactive compounds | Inhibitors targeting bromodomains |
Material Science | Modifier or initiator in polymerization | Functionalized polymers |
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzyl bromide primarily involves nucleophilic substitution reactions . The bromine atom, being a good leaving group, is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond . This mechanism is widely utilized in organic synthesis to introduce various functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzyl bromide
- 3,5-Di-tert-butylbenzyl bromide
- 3,5-Dimethoxybenzyl bromide
- 4-tert-Butylbenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
3,5-Dimethylbenzyl bromide is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring . This structural feature imparts specific chemical properties and reactivity patterns that distinguish it from other benzyl bromides . The presence of these methyl groups can influence the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis .
Biological Activity
3,5-Dimethylbenzyl bromide (C₉H₁₁Br), also known as α-bromomesitylene, is an organic compound with notable chemical properties and biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential applications as a precursor for synthesizing biologically active molecules.
- Molecular Weight : 199.09 g/mol
- Melting Point : 36 to 40 °C
- Boiling Point : 101 to 103 °C (at 8 mmHg)
- Appearance : Light yellow low melting crystalline mass
- CAS Number : 27129-86-8
Biological Activity
This compound exhibits several biological activities, particularly in the context of medicinal chemistry and pharmacology. Its derivatives have been studied for their potential anti-HIV properties and other therapeutic effects.
Anti-HIV Activity
Research has demonstrated that derivatives of this compound can serve as effective inhibitors of HIV-1. For instance, a study synthesized a series of uracil analogues incorporating this compound, revealing significant anti-HIV activity. One derivative showed an EC50 value of , indicating strong efficacy against drug-resistant strains of the virus .
Table 1: Anti-HIV Activity of Selected Derivatives
Compound Name | Structure | EC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | Structure A | 0.010 ± 0.006 | >1923 |
Compound B | Structure B | TBD | TBD |
The mechanism by which these compounds exert their anti-HIV effects is primarily through inhibition of the HIV-1 reverse transcriptase enzyme, a critical target for antiretroviral therapy. The structural modifications involving this compound enhance the binding affinity to this enzyme, thereby preventing viral replication .
Case Studies and Research Findings
-
Synthesis and Evaluation of Uracil Derivatives :
A study focused on synthesizing novel uracil derivatives containing the 3,5-dimethylbenzyl moiety found that these compounds not only exhibited anti-HIV activity but also demonstrated favorable pharmacokinetic properties . -
Diversity-Oriented Synthesis :
Another research effort utilized a diversity-oriented synthetic strategy to develop chemical probes targeting biologically relevant pathways. Compounds derived from this compound were evaluated for their ability to modulate key protein interactions involved in cellular signaling pathways related to cancer growth and proliferation .
Safety and Handling
While studying or handling this compound, it is crucial to adhere to safety guidelines due to its classification as a hazardous material:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-dimethylbenzyl bromide, and how are purity and yield optimized?
The compound is synthesized via bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at −10 °C in a sodium chloride ice bath. Post-reaction purification involves column chromatography on silica gel, followed by recrystallization from hexane. Yield optimization requires strict temperature control during bromination and efficient solvent selection for recrystallization. Purity is confirmed via ¹H/¹³C NMR and mass spectrometry .
Q. Which spectroscopic and physical characterization methods are critical for confirming the identity of this compound?
Key techniques include:
- ¹H NMR : Peaks for aromatic protons (δ 6.7–7.2 ppm) and the benzylic methylene group (δ ~4.5 ppm).
- Mass spectrometry : Molecular ion peak at m/z 199.08 (C₉H₁₁Br).
- Melting point : 36–40°C (literature range). Cross-referencing with CAS RN 27129-86-8 ensures consistency with published data .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Store at 0–10°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis can generate 3,5-dimethylbenzyl alcohol. Stability tests under inert atmospheres (e.g., N₂) show no decomposition over 12 months when stored correctly .
Advanced Research Questions
Q. How does this compound participate in Mitsunobu reactions, and what factors influence its reactivity?
The compound acts as an alkylating agent in Mitsunobu reactions, transferring the 3,5-dimethylbenzyl group to nucleophiles (e.g., alcohols or amines). Reactivity is enhanced by electron-donating methyl groups on the aromatic ring, which stabilize the transition state. Key factors include:
- Solvent polarity : THF or DMF improves solubility.
- Catalyst system : Use of PPh₃ and TMAD (tetramethylazodicarboxamide) increases reaction efficiency. Byproduct formation (e.g., phosphine oxides) is minimized via stoichiometric optimization .
Q. What analytical strategies are employed to resolve contradictions in reaction byproduct identification?
Conflicting byproduct data (e.g., dibrominated derivatives or oxidation products) can arise from competing reaction pathways. Advanced strategies include:
- GC-MS or HPLC-UV : Separate and quantify minor components using reverse-phase C18 columns (retention time: ~8–12 min).
- Isotopic labeling : Track bromine incorporation via ²H or ¹³C NMR.
- Kinetic studies : Monitor intermediate formation under varying temperatures or pH .
Q. How is this compound utilized in the synthesis of anti-HIV or antiparasitic agents?
The compound is a key intermediate in synthesizing:
- 1-Substituted uracil derivatives : Alkylation at the 1-position of uracil skeletons enables antiviral activity against HIV-1.
- Trypanosoma brucei inhibitors : Coupling with pyridine carboxamides yields potent inhibitors (e.g., compound 80 in ). Optimized reaction conditions (e.g., NaBH₄ reduction or LiAlH₄ for azide-to-amine conversion) are critical for bioactivity .
Q. What challenges arise in scaling up reactions involving this compound, and how are they mitigated?
Challenges include:
- Exothermic bromination : Controlled addition of PBr₃ and cryogenic conditions (−10°C) prevent thermal runaway.
- Purification bottlenecks : Replace column chromatography with fractional distillation for large-scale batches.
- Byproduct management : Use scavengers (e.g., molecular sieves) to absorb excess HBr generated during alkylation .
Q. Methodological Guidelines
- Synthetic Optimization : Prioritize low-temperature bromination and inert atmospheres to suppress side reactions .
- Analytical Validation : Cross-validate NMR data with computational simulations (e.g., DFT) for ambiguous peaks .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life under non-ideal conditions .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHXCVJGBTQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181592 | |
Record name | alpha-Bromomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27129-86-8 | |
Record name | alpha-Bromomesitylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylbenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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